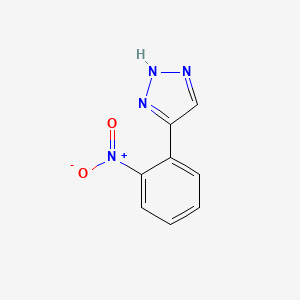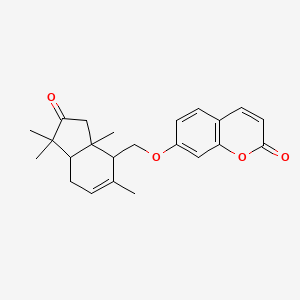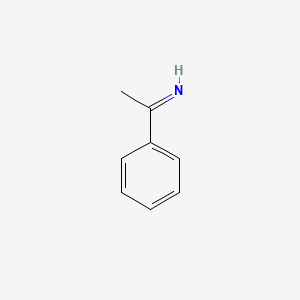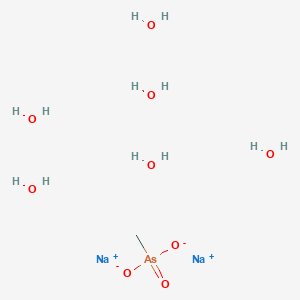
Arsonic acid, methyl-, disodium salt, hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsonic acid, methyl-, disodium salt, hexahydrate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂·6H₂O. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, disodium salt, hexahydrate typically involves the reaction of arsenous acid with methyl iodide in the presence of sodium hydroxide. . The reaction can be represented as follows: [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Arsonic acid, methyl-, disodium salt, hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsenous acid .
Scientific Research Applications
Arsonic acid, methyl-, disodium salt, hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for arsenic analysis.
Biology: Studied for its effects on cellular processes and its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Employed as a herbicide and fungicide in agriculture.
Mechanism of Action
The mechanism of action of arsonic acid, methyl-, disodium salt, hexahydrate involves its interaction with cellular components. It can inhibit enzymes by binding to thiol groups, disrupt cellular redox balance, and induce oxidative stress. These effects are mediated through the formation of reactive arsenic species and their interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Methylarsonic acid: The parent compound of arsonic acid, methyl-, disodium salt, hexahydrate.
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups.
Arsenobetaine: A non-toxic organoarsenic compound found in seafood.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it effective as a herbicide and fungicide. Its water solubility and ability to form stable salts also contribute to its distinctiveness .
Properties
CAS No. |
5967-62-4 |
|---|---|
Molecular Formula |
CH15AsNa2O9 |
Molecular Weight |
292.03 g/mol |
IUPAC Name |
disodium;methyl-dioxido-oxo-λ5-arsane;hexahydrate |
InChI |
InChI=1S/CH5AsO3.2Na.6H2O/c1-2(3,4)5;;;;;;;;/h1H3,(H2,3,4,5);;;6*1H2/q;2*+1;;;;;;/p-2 |
InChI Key |
HPWNDUPOECNNLK-UHFFFAOYSA-L |
Canonical SMILES |
C[As](=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
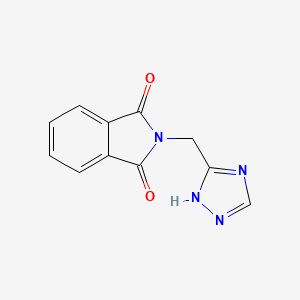
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
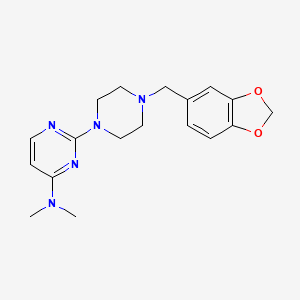
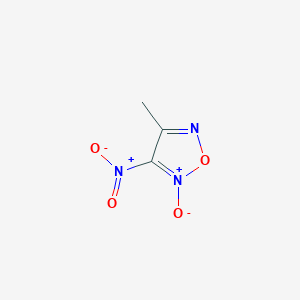

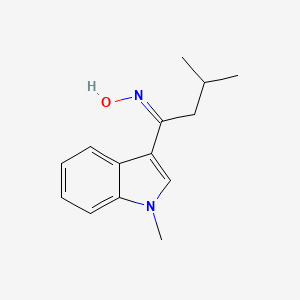

![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
